

# Synthesis of Anhydroleucovorin from Folic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | anhydroleucovorin |           |
| Cat. No.:            | B8779391          | Get Quote |

This technical guide provides a comprehensive overview of the chemical synthesis of **anhydroleucovorin** (5,10-methenyl-5,6,7,8-tetrahydrofolic acid) from the starting material, folic acid. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This guide details the multi-step chemical conversion, including experimental protocols and quantitative data, to facilitate a thorough understanding of the synthesis process.

## Introduction

**Anhydroleucovorin**, also known as 5,10-methenyltetrahydrofolate (5,10-CH=THF), is a key intermediate in folate metabolism and a direct precursor in the synthesis of leucovorin (folinic acid), a crucial medication used in cancer therapy to counteract the toxic effects of methotrexate and to potentiate the efficacy of 5-fluorouracil.[1][2] The synthesis of **anhydroleucovorin** from folic acid is a multi-step process involving the reduction of the pterin ring system and the introduction of a one-carbon unit to form the methenyl bridge.

Folic acid, a stable, synthetic oxidized form of folate, must first be reduced to the biologically active tetrahydrofolate (THF) form.[3] This reduction can be achieved through catalytic hydrogenation or by chemical reducing agents. Subsequently, THF is formylated and cyclized to yield the stable **anhydroleucovorin**. This guide will detail two primary synthetic routes derived from the scientific literature.

## **Chemical Structures**



The chemical structures of the key compounds involved in this synthesis are presented below.

| Compound             | Molecular Formula | Molar Mass       |
|----------------------|-------------------|------------------|
| Folic Acid           | C19H19N7O6[4][5]  | 441.40 g/mol [4] |
| Tetrahydrofolic Acid | C19H23N7O6        | 445.43 g/mol     |
| Anhydroleucovorin    | C20H21N7O6[6][7]  | 455.43 g/mol [7] |

## **Synthesis Pathway**

The overall synthetic pathway from folic acid to **anhydroleucovorin** involves two main stages: the reduction of folic acid to tetrahydrofolic acid, and the subsequent formylation and cyclization to form the methenyl bridge.



Click to download full resolution via product page

Figure 1: Overall synthesis pathway from Folic Acid to Anhydroleucovorin.

## **Experimental Protocols**



This section provides detailed experimental methodologies for the synthesis of **anhydroleucovorin** from folic acid.

## Route 1: Synthesis via Tetrahydrofolic Acid Intermediate

This route involves the initial preparation of tetrahydrofolic acid (THF) from folic acid, followed by its conversion to **anhydroleucovorin**.

This protocol is adapted from a method utilizing sodium borohydride for the reduction of folic acid.

#### Materials:

- Folic acid dihydrate (FA·2H<sub>2</sub>O)
- Sodium borohydride (NaBH<sub>4</sub>)
- 95% Formic acid (HCO<sub>2</sub>H)
- Concentrated Hydrochloric acid (HCI)
- Ascorbic acid

### Procedure:

- Treat 10.0 g (20.9 mmol) of folic acid dihydrate with sodium borohydride.
- Decompose the excess sodium borohydride.
- Dilute the resulting solution (pH 7) with 270 ml of 95% formic acid. A precipitate of 5,6,7,8-tetrahydrofolic acid will form and then redissolve as the volume of formic acid increases (final pH 1.1).
- After standing for 18 hours at room temperature, remove the inorganic precipitate by filtration.
- Treat the filtrate with 3.5 ml of concentrated HCl and evaporate to dryness under reduced pressure at 40°C to yield crude tetrahydrofolic acid.[8]



This protocol describes the formylation and cyclization of the prepared THF.

### Materials:

- Crude Tetrahydrofolic Acid (THF) from the previous step
- Triethyl orthoformate ((EtO)₃CH)
- Water
- Ascorbic acid
- Diethyl ether (Et<sub>2</sub>O)
- Phosphorus pentoxide (P<sub>2</sub>O<sub>5</sub>)

### Procedure:

- Prepare a solution of 2.4 g of crude THF in a 1:2 mixture of H<sub>2</sub>O and triethyl orthoformate (60 ml total volume) containing 0.25 g of ascorbic acid.[8]
- Reflux the solution for five hours.[8]
- Allow the mixture to stand at room temperature for 18 hours.[8]
- Dilute the resulting mixture with triethyl orthoformate.[8]
- Collect the solid product by filtration, wash with diethyl ether, and dry in vacuo over P<sub>2</sub>O<sub>5</sub> to yield crude **anhydroleucovorin** chloride ((5,10-CH=THF)+Cl⁻).[8]

# **Route 2: One-Pot Formylation and Reduction of Folic Acid**

This protocol, adapted from patent literature, describes a process where formylation of folic acid is followed by catalytic hydrogenation.

### Materials:



- Folic Acid (FA)
- 98% Formic Acid (HCO<sub>2</sub>H)
- Platinum(IV) oxide (PtO<sub>2</sub>) catalyst
- Trifluoroacetic acid (CF<sub>3</sub>CO<sub>2</sub>H)
- Hydrogen gas (H<sub>2</sub>)

### Procedure:

- Preparation of 10-Formylfolic Acid (10-CHO-FA): Treat folic acid with 98% formic acid under a nitrogen atmosphere at 60°C to produce 10-formylfolic acid. This crude product is used directly in the next step.[8]
- Hydrogenation to **Anhydroleucovorin**: a. Suspend 1.50 g of PtO<sub>2</sub> in 600 ml of trifluoroacetic acid and hydrogenate at 24°C and atmospheric pressure until the theoretical volume of H<sub>2</sub> is absorbed.[8] b. Add a solution of crude 10-CHO-FA (from 30 g of folic acid) in 900 ml of trifluoroacetic acid to this mixture.[8] c. Hydrogenate the entire mixture with rapid stirring at 24.5°C and atmospheric pressure. The theoretical amount of H<sub>2</sub> should be absorbed within 2.5 hours.[8] d. The resulting product is the precursor to **anhydroleucovorin**, which is typically then converted to leucovorin.

## **Quantitative Data**

The following table summarizes the available quantitative data from the cited experimental protocols. It is important to note that specific yield data for the **anhydroleucovorin** synthesis step alone is often not reported, as it is typically an intermediate in the synthesis of leucovorin.



| Parameter                        | Value           | Conditions                                                        | Reference |
|----------------------------------|-----------------|-------------------------------------------------------------------|-----------|
| Route 1                          |                 |                                                                   |           |
| THF from Folic Acid              | Not specified   | Reduction with NaBH4                                              | [8]       |
| Anhydroleucovorin from THF       | 1.5 g (crude)   | Starting with 2.4 g crude THF                                     | [8]       |
| Route 2                          |                 |                                                                   |           |
| 10-CHO-FA from Folic<br>Acid     | 37.1 g (crude)  | Starting with 30 g<br>Folic Acid                                  | [8]       |
| Hydrogenation Time               | < 2.5 hours     | PtO <sub>2</sub> catalyst in<br>CF <sub>3</sub> CO <sub>2</sub> H | [8]       |
| Overall Yield (to<br>Leucovorin) | ~22% (bioassay) | For an older procedure                                            | [8]       |

# **Experimental Workflow Visualization**

The following diagram illustrates the general workflow for the synthesis and isolation of **anhydroleucovorin**.





Click to download full resolution via product page

Figure 2: General experimental workflow for **Anhydroleucovorin** synthesis.



### Conclusion

The synthesis of **anhydroleucovorin** from folic acid is a well-established, albeit multi-step, chemical process. The protocols detailed in this guide, primarily derived from patent literature, provide a solid foundation for the laboratory-scale production of this important pharmaceutical intermediate. Successful synthesis relies on the careful control of reaction conditions, particularly during the reduction of the pterin ring, which is susceptible to oxidation. The choice between the two-step route via a THF intermediate and the one-pot formylation-reduction method will depend on the desired scale, purity requirements, and available equipment. Further optimization of these procedures may be necessary to achieve higher yields and purity for specific applications.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Methylene tetrahydrofolate dehydrogenase/cyclohydrolase and the synthesis of 10-CHO-THF are essential in Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN1032206C Process for preparing tetrahydrofolic acid Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. One-pot enzymatic synthesis of I-5-methyltetrahydrofolate from folic acid using enzyme cascades Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Biochemistry, Tetrahydrofolate StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of leucovorin | Semantic Scholar [semanticscholar.org]
- 8. US4206307A Preparation of tetrahydrofolic acid from folic acid Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis of Anhydroleucovorin from Folic Acid: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8779391#anhydroleucovorin-synthesis-from-folic-acid]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com